molecular formula C16H24N4O B2849338 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034205-01-9

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2849338
CAS No.: 2034205-01-9
M. Wt: 288.395
InChI Key: DRKSTUGSJNRWKI-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a cyclohexene carboxamide group

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-11-15(19-18-12)20-9-7-14(8-10-20)17-16(21)13-5-3-2-4-6-13/h2-3,11,13-14H,4-10H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKSTUGSJNRWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Cyclohexene Carboxamide: The final step involves the reaction of the coupled product with cyclohex-3-enecarboxylic acid under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of hydropyrazoles.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes and receptors. The piperidine ring may interact with neurotransmitter receptors, while the pyrazole ring may interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohexanecarboxamide
  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-2-enecarboxamide

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohex-3-enecarboxamide group, which can undergo various chemical reactions that are not possible with the cyclohexanecarboxamide or cyclohex-2-enecarboxamide derivatives. This makes it a versatile compound for use in synthetic and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazole and piperidine cores. Key steps include:

  • Cyclohexene carboxamide coupling : Amide bond formation via activation with reagents like EDCl/HOBt under inert atmospheres, with yields optimized at 60–70°C in dichloromethane or toluene .
  • Piperidine-pyrazole linkage : Nucleophilic substitution or Buchwald-Hartwig coupling for nitrogen-based linkages, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can structural elucidation be performed to confirm the molecular conformation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm cyclohexene double bond geometry (J-coupling analysis) and pyrazole substituent positions .
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry of the piperidine and cyclohexene moieties, critical for understanding spatial interactions .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What are the key physicochemical properties affecting its solubility and stability in biological assays?

  • Methodological Answer :

  • LogP determination : Reverse-phase HPLC or shake-flask methods estimate lipophilicity (predicted LogP ~2.5), guiding solvent selection for in vitro studies .
  • Thermogravimetric analysis (TGA) : Stability up to 200°C, suggesting suitability for solid-phase reactions .
  • pH-dependent solubility : Solubility peaks at pH 6–7 (phosphate buffer), critical for cell culture compatibility .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases), identifying key residues (e.g., hydrogen bonds with pyrazole N1 and cyclohexene carbonyl) .
  • MD simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns) and conformational dynamics of the piperidine ring .
  • QM/MM hybrid models : Predict charge distribution at the carboxamide group, guiding derivatization for enhanced affinity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Dose-response normalization : Compare IC₅₀ values using standardized controls (e.g., staurosporine for kinase assays) to account for assay-specific variability .
  • Membrane permeability correction : Apply PAMPA or Caco-2 assays to adjust for differences in cellular uptake between in vitro and ex vivo models .
  • Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from >3 independent studies, identifying outliers via Grubbs’ test .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps ensure >98% enantiomeric excess (ee) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing byproduct formation during scale-up .
  • Crystallization engineering : Use polymorph screening (via Crystal16®) to isolate the thermodynamically stable form .

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